molecular formula C11H12N2O2S B2680756 1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide CAS No. 1040339-14-7

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide

Cat. No. B2680756
CAS RN: 1040339-14-7
M. Wt: 236.29
InChI Key: OVZOAJJIRZSBPC-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative that has been shown to possess various pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects.

Scientific Research Applications

Asymmetric Cyclopropanation

  • The Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes provides a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, useful for asymmetric synthesis (Davies et al., 1996).

Nucleophilic Substitutions

  • 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective Pd(0) catalyzed nucleophilic substitution, providing cyclopropylideneethyl derivatives as building blocks of high synthetic potential, which can be utilized in developing pharmacologically active compounds (Stolle et al., 1992).

Synthesis of Vinylsulfones and Vinylsulfonamides

  • A study presents a protocol for the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, highlighting their potential in synthetic organic chemistry due to a wide range of biological activities (2020).

Catalytic Cyclopropanation

  • Phenyldiazomethane reacts with electron-deficient alkenes in the presence of transition metal catalysts and sulfides to give cyclopropanes, indicating the role of sulfides in mediating these reactions, which could be applied in the synthesis of various organic compounds (Aggarwal et al., 2000).

Antimicrobial Evaluation

  • New heterocyclic compounds incorporating the sulfamoyl moiety were synthesized for use as antimicrobial agents, showcasing the application of sulfonamide moieties in developing new pharmacologically active compounds (Darwish et al., 2014).

properties

IUPAC Name

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-7-9-3-1-2-4-10(9)8-16(14,15)13-11-5-6-11/h1-4,11,13H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZOAJJIRZSBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide

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